2-(1H-pyrrol-1-yl)phenyl N-ethylcarbamate
Description
Properties
IUPAC Name |
(2-pyrrol-1-ylphenyl) N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-14-13(16)17-12-8-4-3-7-11(12)15-9-5-6-10-15/h3-10H,2H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEKOQRKUWHMDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC1=CC=CC=C1N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-1-yl)phenyl N-ethylcarbamate typically involves the reaction of 2-(1H-pyrrol-1-yl)phenol with ethyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-1-yl)phenyl N-ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under strong oxidative conditions.
Reduction: The carbamate group can be reduced to an amine under reductive conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Corresponding amines from the reduction of the carbamate group.
Substitution: Substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
2-(1H-pyrrol-1-yl)phenyl N-ethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-1-yl)phenyl N-ethylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The pyrrole ring can interact with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Functional Groups and Physicochemical Properties
3-(1H-Pyrrol-1-yl)benzoic acid :
- The carboxylic acid group enables strong hydrogen bonding, reflected in its high melting point (180–181°C).
- Higher aqueous solubility at basic pH due to deprotonation.
- Likely exhibits greater acidity (pKa ~4–5) compared to carbamates or esters.
Low melting point (43–44°C) suggests weaker intermolecular forces compared to carboxylic acids.
3-(1H-Pyrrol-1-yl)propanoic acid ethyl ester : The ethyl ester group increases lipophilicity, enhancing membrane permeability but reducing hydrolytic stability. Propanoic acid chain (vs. phenyl in the target compound) may lower aromatic interactions in biological systems.
This compound: The carbamate group balances stability and reactivity: slower hydrolysis than esters but faster than ureas.
Structural Implications
- Aromatic vs. Aliphatic Backbones: The phenyl-pyrrole core in the target compound and its methanol/acid analogs favors π-π stacking and hydrophobic interactions, unlike the aliphatic propanoic acid ester.
- Bioactivity Potential: Carbamates are often protease inhibitors or prodrugs, whereas carboxylic acids may act as enzyme substrates or metal chelators.
Limitations in Provided Evidence
The evidence lacks direct data on the synthesis, spectroscopic characterization, or biological activity of this compound. Further experimental studies are required to validate stability, solubility, and pharmacological profiles.
Biological Activity
2-(1H-pyrrol-1-yl)phenyl N-ethylcarbamate, a compound with diverse biological activities, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H14N2O2
- Molecular Weight : 218.25 g/mol
- CAS Number : 339014-77-6
The compound features a pyrrole ring linked to a phenyl group and an ethyl carbamate moiety, which is significant for its biological interactions.
Target Interactions
The biological activity of this compound is largely attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. This inhibition can enhance the levels of endogenous cannabinoids, potentially providing analgesic effects .
- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties, particularly against HIV. Structure-based optimization has revealed that modifications can enhance potency and selectivity against viral targets .
Biochemical Pathways
The compound is known to modulate several biochemical pathways, including:
- Endocannabinoid System : By inhibiting FAAH, it affects the endocannabinoid signaling pathway, which is crucial for pain modulation and inflammation .
- Cell Signaling : The interaction with various receptors can lead to changes in cellular signaling pathways, impacting processes such as apoptosis and cell proliferation.
Antitumor Activity
Studies have demonstrated that compounds similar to this compound possess antitumor properties. The mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival.
Antibacterial and Antioxidant Properties
The compound also exhibits antibacterial activity against various strains, making it a candidate for developing new antibiotics. Additionally, its antioxidant properties contribute to its potential in preventing oxidative stress-related diseases.
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted to optimize the biological activity of this compound. Modifications in the phenyl or pyrrole moieties have been shown to significantly impact potency against FAAH and other biological targets.
| Compound | FAAH Inhibition Ki (nM) | Antiviral IC50 (µM) | Antitumor Activity |
|---|---|---|---|
| 5c | 0.23 | 0.44 | Moderate |
| 5i | 0.49 | 0.89 | High |
Table 1: Comparative biological activities of derivatives based on structural modifications.
Clinical Implications
The promising results from preclinical studies suggest that derivatives of this compound could be developed into therapeutic agents for conditions such as chronic pain, cancer, and viral infections. Ongoing research is focused on optimizing these compounds for better efficacy and safety profiles in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
